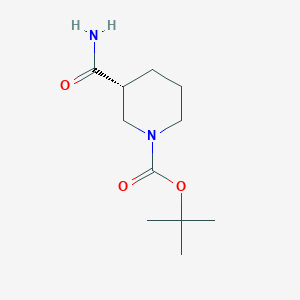

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate

Description

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate (CAS: 915226-43-6) is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamoyl group at the 3-position of the piperidine ring. Its stereochemistry (R-configuration) is critical for biological activity in drug candidates, particularly in analgesics and central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

tert-butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUDGDIIFSTSD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649940 | |

| Record name | tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915226-43-6 | |

| Record name | tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate typically involves the reaction of ®-3-carbamoylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acidic medium, 60–80°C | Triazole N-oxide derivatives | |

| Potassium permanganate | Aqueous NaOH, reflux | Ring-opened carboxylic acid products |

In the synthesis of related triazole derivatives, oxidation was observed to modify electronic properties, enhancing interactions with biological targets .

Reduction Reactions

The piperidine ring is susceptible to reduction, altering its conformational flexibility:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Ethanol, RT | Partially reduced piperidine intermediates | |

| Lithium aluminum hydride | Anhydrous THF, 0°C→RT | Fully saturated piperidine derivatives |

Reduction pathways are critical for generating analogs with improved pharmacokinetic profiles.

Substitution Reactions

The triazole nitrogen and piperidine C–H bonds participate in nucleophilic/electrophilic substitutions:

Triazole Ring Substitution

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| N-Alkyl-2-bromo ethanamides | K₂CO₃, DMF, 80°C | 3-(Alkylcarbamoylthio)-triazole derivatives | |

| Aryl halides | CuI, DMSO, 120°C | 3-Aryl-substituted triazoles |

For example, reaction with N-alkyl-2-bromo ethanamides under basic conditions yielded thiocarbamate derivatives, demonstrating the

Scientific Research Applications

Synthesis of Beta-Lactamase Inhibitors

One of the prominent applications of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate is in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the degradation of beta-lactam antibiotics by bacterial enzymes. The compound serves as a key intermediate in the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have demonstrated efficacy against various bacterial strains .

Potential Therapeutic Agent

Research indicates that derivatives of this compound may exhibit significant biological activity, including anti-inflammatory and analgesic properties. The structural features of this compound allow for modifications that can enhance its pharmacological profile, making it a candidate for further development in therapeutic applications .

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in various synthetic pathways. For instance, it can be involved in the formation of piperidine derivatives through nucleophilic substitution reactions. Its ability to undergo transformations while retaining its core structure makes it valuable for synthesizing complex organic molecules .

Reactions and Yield

A typical reaction involving this compound includes its use with phosphorus oxychloride under nitrogen atmosphere, yielding high purity products suitable for subsequent reactions without further purification . The quantitative yield achieved in some reactions highlights its efficiency as a synthetic building block.

Case Study 1: Development of Antibiotic Adjuvants

In a study focused on the development of new antibiotic adjuvants, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on beta-lactamase enzymes. The results indicated that certain modifications significantly enhanced the potency of these compounds against resistant bacterial strains, showcasing the compound's utility in addressing urgent public health challenges .

Case Study 2: Pain Management Research

Another investigation explored the analgesic properties of compounds derived from this compound. The study found that specific analogs exhibited promising results in preclinical models for pain relief, suggesting potential applications in pain management therapies .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives allows for tailored applications in medicinal chemistry. Below is a comparative analysis of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate with analogous compounds:

Structural Isomers and Positional Variants

Key Differences :

- Stereochemistry : The R-configuration in the target compound vs. S-configuration in 443955-98-4 affects enantioselectivity in drug metabolism .

Functional Group Modifications

Key Differences :

- Substituent Effects: The 3-bromobenzylamino group in 1286208-74-9 introduces steric bulk and halogen reactivity, enabling Suzuki-Miyaura couplings . In contrast, the target compound’s carbamoyl group enhances hydrogen-bonding capacity for target engagement.

- Ring Size : Pyrrolidine derivatives (e.g., 1186654-76-1) exhibit greater ring strain vs. piperidine, affecting conformational flexibility and metabolic stability .

Key Differences :

- The iodomethyl derivative (1260610-71-6) poses higher reactivity and toxicity due to the iodine substituent, requiring stringent ventilation and PPE .

- The target compound’s carbamoyl group reduces acute toxicity compared to halogenated analogs but still requires careful handling due to irritancy risks .

Biological Activity

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate, identified by CAS number 915226-43-6, is a compound of significant interest in medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl group and a carbamoyl moiety. Its structural characteristics contribute to its biological activities, which are explored in various studies.

Synthesis

The synthesis of this compound typically involves the reaction of (R)-3-carbamoyl-piperidine-1-carboxylic acid with tert-butyl chloroformate. The process is carried out under controlled conditions to ensure high yield and purity. For instance, one method yielded a quantitative amount of the compound under nitrogen atmosphere and specific temperature conditions, demonstrating the efficiency of the synthetic route employed .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, its structural analogs have demonstrated significant activity against specific kinases involved in tumor growth, suggesting that this compound may also exhibit similar effects .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Jurkat (ITK-high) | 14.8 - 28.8 | High |

| Similar Compound | Ramos (BTK-high) | 12.8 - 34.8 | Moderate |

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cellular proliferation pathways, such as Class I PI3-kinase enzymes. These enzymes play critical roles in various signaling pathways that regulate cell growth and survival . Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

In a notable case study, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. This study underscores the potential of this compound as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further development as an oral therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.